molecular formula C12H8BrN3 B4501731 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine

7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4501731
M. Wt: 274.12 g/mol
InChI Key: STTJLSWXAURIKK-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C12H8BrN3 and its molecular weight is 274.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.99016 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonsteroidal Anti-inflammatory Properties

7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine derivatives have been explored for their nonsteroidal anti-inflammatory properties. A study synthesized various pyrazolo[1,5-a]pyrimidines to examine the relationship between structural modifications and anti-inflammatory properties. One derivative showed high activity and a better therapeutic index than reference drugs, such as phenylbutazone and indomethacin, while being devoid of ulcerogenic activity, suggesting potential for anti-inflammatory medication development without gastrointestinal side effects (Auzzi et al., 1983).

Anticancer Potential

Another significant area of application is in cancer research. Pyrazolo[1,5-a]pyrimidine derivatives have been identified for their potential in treating cancers with specific genetic mutations. For example, certain derivatives showed promising activity against the Bcr-Abl T315I mutant, a challenging target in chronic myeloid leukemia (CML) treatment. One compound demonstrated high activity in cell-free assays and against T315I Bcr-Abl expressing cells, indicating its potential as a targeted therapy for CML patients with this mutation (Radi et al., 2013).

Antimicrobial Activity

Research into the antimicrobial applications of this compound derivatives has also been conducted. A study focusing on the synthesis and in vitro antibacterial evaluation of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines, a closely related class, showed promising results against various pathogenic bacteria. These compounds were effective against strains like Streptococcus pyogenes and Pseudomonas aeruginosa, suggesting their potential as antibacterial agents (Beyzaei et al., 2017).

Synthesis Techniques

Innovations in synthesis techniques for pyrazolo[1,5-a]pyrimidines, including those with the 7-(4-bromophenyl) moiety, have been reported. For instance, a study described the use of ultrasound irradiation for the synthesis of pyrazolo[1,5-a]pyrimidines, offering advantages such as shorter reaction times and higher yields. This method represents an efficient approach to synthesizing these compounds, potentially facilitating their research and development for various applications (Buriol et al., 2013).

Properties

IUPAC Name

7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-3-1-9(2-4-10)11-5-7-14-12-6-8-15-16(11)12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTJLSWXAURIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=CC=NN23)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.